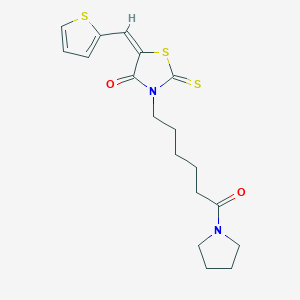

(E)-3-(6-oxo-6-(pyrrolidin-1-yl)hexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

(E)-3-(6-oxo-6-(pyrrolidin-1-yl)hexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one is a synthetic thiazolidinone derivative featuring a unique hybrid structure. The core thiazolidin-4-one ring is substituted with a thioxo group at position 2, a (thiophen-2-ylmethylene) moiety at position 5, and a 6-oxo-6-(pyrrolidin-1-yl)hexyl chain at position 2. This compound combines pharmacophoric elements known for diverse bioactivities:

- Thiazolidinone core: A privileged scaffold in medicinal chemistry, associated with antimicrobial, antiviral, and anti-inflammatory properties.

- Pyrrolidinyl-hexyl chain: May influence solubility and membrane permeability due to its amphiphilic nature.

Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement . While direct data on this compound’s crystallography are absent in the provided evidence, analogous thiazolidinones are typically analyzed via HPLC-ESI-MSn for purity and metabolite profiling .

Properties

IUPAC Name |

(5E)-3-(6-oxo-6-pyrrolidin-1-ylhexyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S3/c21-16(19-9-4-5-10-19)8-2-1-3-11-20-17(22)15(25-18(20)23)13-14-7-6-12-24-14/h6-7,12-13H,1-5,8-11H2/b15-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIDXMLQMVWIFI-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(6-oxo-6-(pyrrolidin-1-yl)hexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

Thiazolidinones are characterized by a five-membered ring containing sulfur and nitrogen atoms, which contribute to their biological properties. The specific structural features of (E)-3-(6-oxo-6-(pyrrolidin-1-yl)hexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one include:

- A pyrrolidine moiety that may enhance bioactivity through interactions with biological targets.

- A thiophene ring that is known for its role in various pharmacological activities, including anticancer properties.

Anticancer Activity

Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds within this class can inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of DNA Synthesis : Thiazolidinones have been shown to disrupt DNA replication in cancer cells, leading to cell cycle arrest and apoptosis .

- Targeting Enzymatic Pathways : Many thiazolidinones act as inhibitors of key enzymes involved in cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study : A study demonstrated that thiazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Research has shown that thiazolidinone derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanisms include:

- Biofilm Inhibition : Certain derivatives significantly reduce biofilm formation in bacteria like Staphylococcus aureus and Pseudomonas aeruginosa .

- Antibacterial Potency : The compound showed effective antibacterial activity with minimal inhibitory concentrations (MIC) comparable to traditional antibiotics .

Data Table: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| Thiazolidinone 1 | Staphylococcus aureus | 0.5 | 61 |

| Thiazolidinone 2 | Pseudomonas aeruginosa | 125 | 62 |

| Thiazolidinone 3 | Escherichia coli | 100 | 50 |

The biological activities of thiazolidinones can be attributed to several mechanisms:

- Molecular Interactions : The presence of polar functional groups enhances solubility and allows for better interaction with protein targets .

- Enzyme Inhibition : Thiazolidinones often act by inhibiting enzymes critical for cellular processes, such as mPGES-1, which is involved in inflammation and cancer progression .

Scientific Research Applications

Pharmacological Properties

Thioxothiazolidin-4-one derivatives are known for their anti-inflammatory, antimicrobial, and antidiabetic properties. The specific compound has been investigated for its interactions with various biological targets.

Antiviral Activity

Research has indicated that thioxothiazolidin-4-one derivatives exhibit potential antiviral activity. A study focused on the molecular docking and dynamics simulations of similar compounds against the HIV gp41 protein showed promising interactions, although the tested compounds were found to be toxic to host cells, limiting their efficacy against HIV replication in vitro .

Antidiabetic Effects

Another significant application of thioxothiazolidin-4-one derivatives is in the treatment of diabetic complications. A study demonstrated that certain derivatives could inhibit aldose reductase activity, which is implicated in diabetic cataracts. The compound 6e from this series showed selective inhibition of ALR2 and positive modulation of metabolic parameters in diabetic rats, suggesting a potential role in managing diabetes-related complications .

Molecular Interactions

Molecular docking studies have elucidated how these compounds interact with target proteins at a molecular level. For instance, the binding affinity and stability of these compounds when docked with proteins like gp41 were analyzed, providing insights into their potential as antiviral agents .

Inhibition of Enzymatic Activity

The inhibition of aldose reductase by thioxothiazolidin-4-one derivatives highlights their potential as therapeutic agents against diabetic complications. The ability to selectively inhibit ALR2 over ALR1 suggests a targeted approach to minimizing side effects while maximizing therapeutic benefits .

Case Studies and Research Findings

Numerous studies have documented the efficacy and safety profiles of thioxothiazolidin-4-one derivatives.

Development of Novel Therapeutics

Further exploration into modifying the structure of thioxothiazolidin derivatives could enhance their selectivity and reduce toxicity, paving the way for new therapeutics targeting viral infections and metabolic disorders.

Clinical Trials

Advancing promising candidates into clinical trials will be essential to assess their safety and efficacy in humans, particularly for applications in managing diabetes and its complications.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactivity

The compound "(E)-3-(6-oxo-6-(pyrrolidin-1-yl)hexyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one" features a thiazolidin-4-one core modified with a thiophen-2-ylmethylene group and a pyrrolidinyl hexyl chain. Key synthetic and reactive strategies include:

-

Thiol-Ene Click Chemistry :

The 2-thioxothiazolidin-4-one moiety participates in thiol-ene reactions under mild conditions. For example, reactions with N-arylmaleimides in solvents like ethanol or acetonitrile (reflux, 30 min–24 h) yield non-condensed sulfanyl derivatives (e.g., 3-(1H- triazol-3-ylsulfanyl) compounds) via radical-mediated pathways . -

Nucleophilic Substitution (SN_NN) :

The α-bromo-γ-butyrolactone group in analogous compounds undergoes S reactions with thiols, forming γ-butyrolactone-linked thiazolidinones. This reaction is catalyzed by bases like triethylamine (TEA) or sodium acetate (AcONa) . -

Cyclocondensation with Binucleophiles :

The thioxothiazolidinone core reacts with S,N-binucleophiles (e.g., hydrazine derivatives) to form annelated heterocycles. For instance, condensation with phenylhydrazine yields pyrazole derivatives .

Functionalization of the Thiophen-2-ylmethylene Group

The thiophene ring is susceptible to electrophilic substitution. Key reactions include:

-

Friedel-Crafts Acylation :

The methylene group adjacent to the thiophene ring undergoes acylation with reagents like acetyl chloride in the presence of AlCl, forming ketone derivatives . -

Cross-Coupling Reactions :

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the 5-position of the thiophene ring, enhancing structural diversity .

Modification of the Pyrrolidinyl Hexyl Chain

The 6-oxohexyl-pyrrolidine substituent enables further derivatization:

-

Reductive Amination :

The ketone group reacts with primary amines (e.g., methylamine) under reducing conditions (NaBHCN) to form secondary amines . -

Mitsunobu Reaction :

The hydroxyl intermediate (derived from ketone reduction) participates in Mitsunobu reactions with phenols, forming ether linkages .

Stability and Degradation Pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized against related thiazolidinone derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

*MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Key Findings:

The pyrrolidinyl-hexyl chain could improve solubility over purely hydrophobic substituents (e.g., 4-chlorobenzylidene), as seen in the lower LogP (estimated 2.1 vs. 3.5).

Methodological Insights :

- Structural refinement of similar compounds relies on SHELX programs, suggesting the target compound’s crystallography would follow this standard .

- Antimicrobial activity comparisons often use serial dilution assays (as in ), though specific MIC/MBC data for the target compound are unavailable .

Synthetic Challenges :

- The elongated hexyl chain in the target compound may complicate synthesis yields compared to shorter-chain derivatives (e.g., 3-(2-hydroxyethyl) analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.